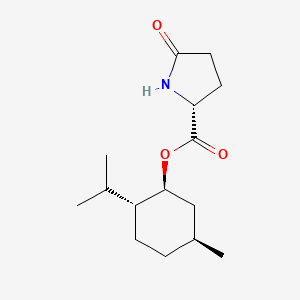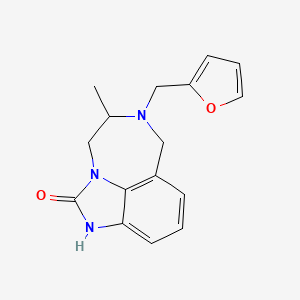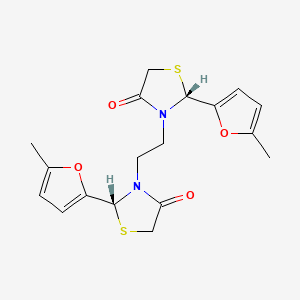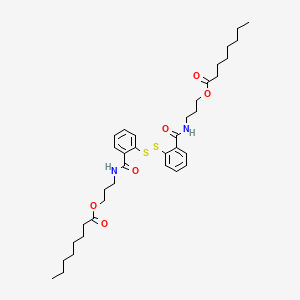
3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate is a complex organic compound characterized by its unique structure, which includes disulfide bonds and octanoyloxypropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate typically involves multiple steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two phenyl groups. This can be achieved through the oxidation of thiol groups using oxidizing agents such as iodine or hydrogen peroxide.
Attachment of the Carbamoyl Group: The next step involves the attachment of the carbamoyl group to the phenyl ring. This can be done using carbamoyl chloride in the presence of a base such as triethylamine.
Introduction of the Octanoyloxypropyl Group: The final step involves the esterification of the propyl group with octanoic acid. This can be achieved using a catalyst such as sulfuric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can also be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the octanoyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Bases: Triethylamine, sodium hydroxide.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various esters depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s disulfide bond can be exploited for studying redox reactions and protein folding. It can also serve as a model compound for understanding the behavior of disulfide bonds in biological systems.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. The octanoyloxypropyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and deliver therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the formulation of specialty chemicals and coatings.
作用機序
The mechanism by which 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes such as protein folding and signal transduction. The compound can interact with thiol groups in proteins, leading to the formation or breaking of disulfide bonds, thereby affecting protein structure and function.
類似化合物との比較
Similar Compounds
- 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate
- 3-((2-((2-(N-(3-Hexanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexanoate
Uniqueness
Compared to similar compounds, 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate is unique due to its specific chain length of the octanoyloxypropyl group. This specific chain length can influence the compound’s lipophilicity, reactivity, and overall biological activity, making it particularly suitable for certain applications in drug delivery and material science.
特性
CAS番号 |
88848-52-6 |
|---|---|
分子式 |
C36H52N2O6S2 |
分子量 |
672.9 g/mol |
IUPAC名 |
3-[[2-[[2-(3-octanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl octanoate |
InChI |
InChI=1S/C36H52N2O6S2/c1-3-5-7-9-11-23-33(39)43-27-17-25-37-35(41)29-19-13-15-21-31(29)45-46-32-22-16-14-20-30(32)36(42)38-26-18-28-44-34(40)24-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-28H2,1-2H3,(H,37,41)(H,38,42) |
InChIキー |
FZSXSMIAYRUPFV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


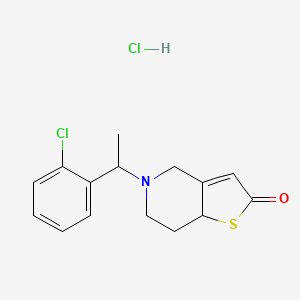
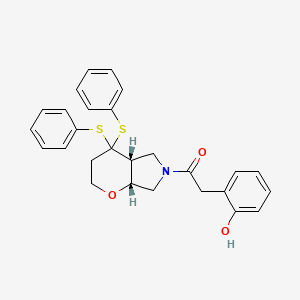

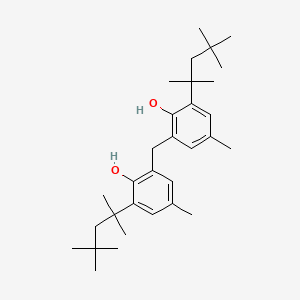

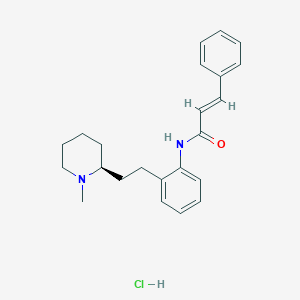
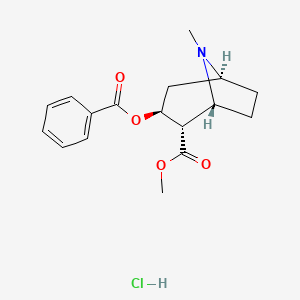
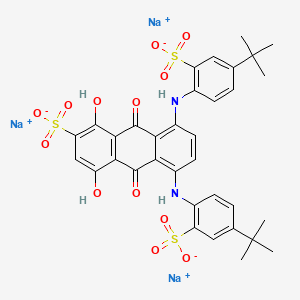
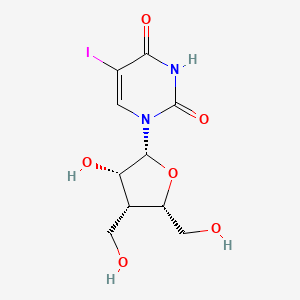
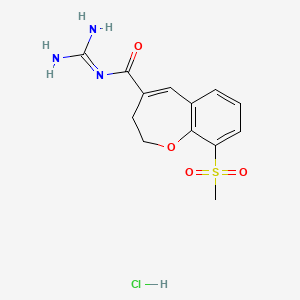
![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
